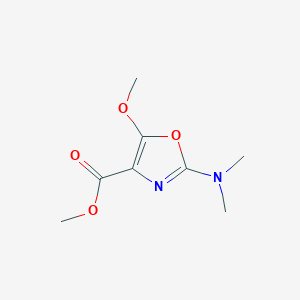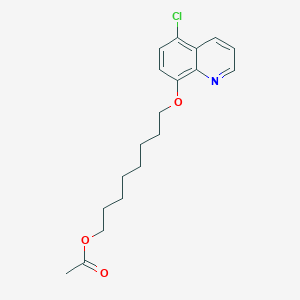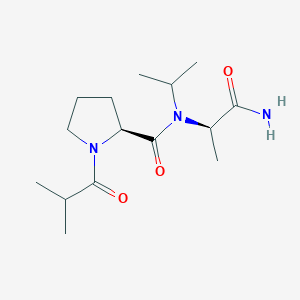
(S)-N-((R)-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a pyrrolidine ring and multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the isobutyryl and isopropyl groups. The final step involves the incorporation of the amino and oxo functional groups under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert oxo groups to hydroxyl groups or remove oxygen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and receptors. It may serve as a probe to investigate the function of specific proteins or as a lead compound for developing new therapeutics.
Medicine
In medicine, (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives and amino acid analogs. Examples are:
- ®-N-((S)-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide
- (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-acetyl-N-isopropylpyrrolidine-2-carboxamide
Uniqueness
What sets (S)-N-(®-1-Amino-1-oxopropan-2-yl)-1-isobutyryl-N-isopropylpyrrolidine-2-carboxamide apart is its specific stereochemistry and functional group arrangement. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H27N3O3 |
|---|---|
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-amino-1-oxopropan-2-yl]-1-(2-methylpropanoyl)-N-propan-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H27N3O3/c1-9(2)14(20)17-8-6-7-12(17)15(21)18(10(3)4)11(5)13(16)19/h9-12H,6-8H2,1-5H3,(H2,16,19)/t11-,12+/m1/s1 |
Clé InChI |
BOYARCJBFKFJLB-NEPJUHHUSA-N |
SMILES isomérique |
C[C@H](C(=O)N)N(C(C)C)C(=O)[C@@H]1CCCN1C(=O)C(C)C |
SMILES canonique |
CC(C)C(=O)N1CCCC1C(=O)N(C(C)C)C(C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


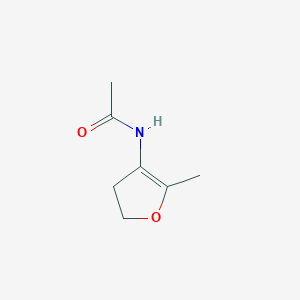
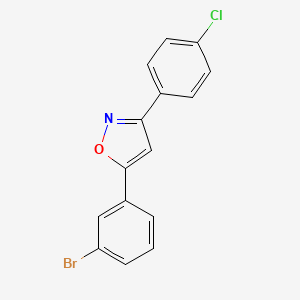

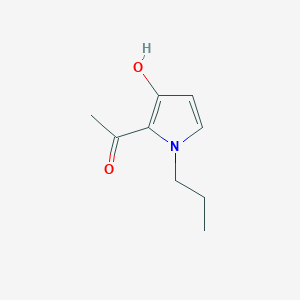
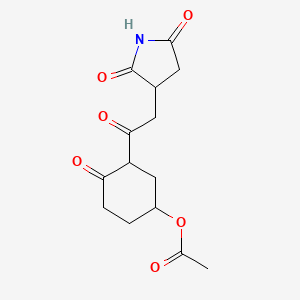
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
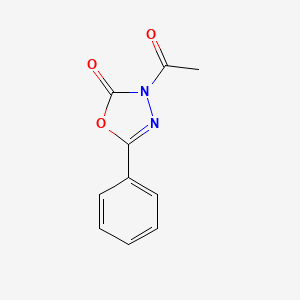
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
